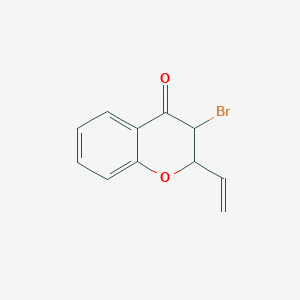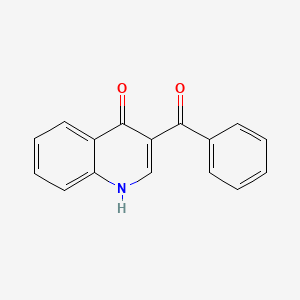
5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the benzyl group: Benzylation reactions using benzyl halides in the presence of a base.
Amination: Introduction of the amino group through nucleophilic substitution or reduction of nitro precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biology: Studying its effects on cellular processes and its potential as a biochemical probe.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Pathways involved: Specific signaling pathways or metabolic processes that the compound influences.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Benzylated heterocycles: Compounds with benzyl groups attached to various heterocyclic cores.
Uniqueness
5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one may be unique in its specific combination of functional groups, which could confer distinct chemical reactivity or biological activity compared to other similar compounds.
Propiedades
Número CAS |
820976-10-1 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
5-amino-1-benzyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C15H13N3O/c16-15-14-12(6-8-17-15)18(9-7-13(14)19)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |
Clave InChI |
HONZNKJXWLQRMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CC(=O)C3=C2C=CN=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclopropylbenzo[d]thiazole-2-sulfonamide](/img/structure/B11861894.png)



![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)





